molecular formula C22H28N2O2 B11167784 3-benzamido-N,N-dibutylbenzamide

3-benzamido-N,N-dibutylbenzamide

Cat. No.: B11167784
M. Wt: 352.5 g/mol
InChI Key: HHBHCOYNBSNADP-UHFFFAOYSA-N
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Description

3-benzamido-N,N-dibutylbenzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N,N-dibutylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and using eco-friendly processes.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, the reaction between benzoic acid and dibutylamine at elevated temperatures can yield this compound. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N,N-dibutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoyl derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-benzamido-N,N-dibutylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzamido-N,N-dibutylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can act as inhibitors of certain enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzamido and dibutyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

3-benzamido-N,N-dibutylbenzamide

InChI

InChI=1S/C22H28N2O2/c1-3-5-15-24(16-6-4-2)22(26)19-13-10-14-20(17-19)23-21(25)18-11-8-7-9-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,23,25)

InChI Key

HHBHCOYNBSNADP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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